The synthesis of NPB22 involves several key steps:
The molecular structure of NPB22 can be described by its chemical formula, which includes various functional groups characteristic of synthetic cannabinoids.
NPB22 features an indazole core, which is a bicyclic structure that contributes to its binding affinity at cannabinoid receptors. The presence of a pentyl chain enhances its lipophilicity, facilitating its interaction with biological membranes .
NPB22 undergoes various chemical reactions typical for synthetic cannabinoids:
NPB22 acts primarily as an agonist at cannabinoid receptors, particularly the CB1 receptor in the central nervous system.
Research indicates that NPB22 may exhibit a different pharmacological profile compared to traditional cannabinoids, potentially leading to unique therapeutic applications or adverse effects .
Relevant analyses include melting point determination and spectral characterization (NMR, IR) for structural confirmation .
NPB22 has several applications primarily in scientific research:
Synthetic cannabinoids (SCs) emerged as designer drugs created to mimic Δ9-tetrahydrocannabinol (THC) effects while circumventing legal restrictions. Early "first-generation" SCs (pre-2010), such as JWH-018 and CP-47,497, featured classical cannabinoid structures like naphthoylindoles and cyclohexylphenols. These compounds dominated the illicit market under brands like "Spice" and "K2," primarily associated with sympathomimetic effects including tachycardia, hypertension, and agitation [2] [4].
A pivotal shift occurred around 2015 with the emergence of "second-generation" SCs characterized by indazole and indole cores linked to diverse carboxylate groups. This transition was driven by global legislative bans on earlier compounds and manufacturers' pursuit of structurally distinct, unregulated alternatives. Clinical evidence from emergency departments revealed a striking departure from prior symptomatology: A 2015 case series (141 patients) documented 68% presenting with lethargy or loss of consciousness, 24% with bradycardia, and 10% with hypotension – effects inconsistent with traditional SC toxicity [2]. Analytical chemistry confirmed this shift, with samples revealing dominance of indazole-derived SCs like XLR-11 and carboxamide indazole derivatives (CIDs), while JWH compounds were undetectable [2].
Table 1: Evolution of Synthetic Cannabinoid Structural Classes
Generation | Time Period | Core Structures | Representative Compounds | Primary Clinical Effects |
---|---|---|---|---|
First | Pre-2010 | Naphthoylindoles, Cyclohexylphenols | JWH-018, CP-47,497 | Tachycardia, Agitation, Hypertension |
Second | Post-2010 | Indazole/Indole Carboxylates, Carboxamides | XLR-11, AB-FUBINACA, NPB-22 | Lethargy, Bradycardia, CNS Depression |
NPB-22, systematically named quinolin-8-yl 1-pentyl-1H-indazole-3-carboxylate (C₂₂H₂₁N₃O₂), belongs to the indazole-3-carboxylate subclass of SCs [1] [8]. Its molecular architecture comprises three critical regions:
Biochemically, NPB-22 functions as a potent cannabinoid receptor type 1 (CB1) full agonist. In vitro assays using [³⁵S]GTPγS binding demonstrate its EC₅₀ values are comparable to potent adamantane-derived SCs like Adamantyl-THPINACA [8]. However, a critical limitation lies in its thermal instability. When heated (as during smoking), NPB-22 undergoes decarboxylation and ester cleavage, degrading primarily into pentyl indazole-3-carboxylic acid and 8-hydroxyquinoline (8-quinolinol). Crucially, these degradation products exhibit negligible CB1 receptor activity (EC₅₀ >10μM), significantly diminishing its in vivo potency via inhalation routes [8].
Table 2: Structural Components and Properties of NPB-22
Structural Region | Chemical Substructure | Role/Property | Vulnerability |
---|---|---|---|
Indazole Core | 1-Pentyl-1H-indazole | Central scaffold, Receptor binding domain | Metabolic hydroxylation/glucuronidation |
Ester Linker | -COO- | Connects core to terminal group | Thermal degradation (smoking), Hydrolytic metabolism |
Terminal Group | 8-Quinolinyl | Pharmacophore enhancing receptor affinity | Thermal degradation to inactive 8-hydroxyquinoline |
NPB-22 surfaced in global drug markets circa 2012-2013, coinciding with intensified regulatory pressure on earlier SC generations like JWH compounds and CRA-13. Its detection followed distinct patterns:
Law enforcement and forensic laboratory responses drove rapid structural modifications. By 2015, fluorinated derivatives like 5F-NPB-22 (C₂₂H₂₀FN₃O₂) emerged, designed to enhance potency and delay structural identification by standard GC-MS libraries [4] [7].
Table 3: Global Detection Timeline and Context of NPB-22 and Analogs
Time Period | Region | Detection Context | Commonly Co-Detected SCs |
---|---|---|---|
2012-2013 | European Union (EU), Japan | Early seizures, Forensic toxicology (post-mortem/cases of impairment) | PB-22, AB-CHMINACA |
2013-2015 | Turkey | "Bonsai" products, Police seizures | AB-FUBINACA, 5F-NPB-22 |
2014-2016 | United States | State forensic laboratories, DEA reports | XLR-11, 5F-PB-22, FUB-PB-22 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9